Ester Side-Chain Differentiation: Ethyl Butanoate vs. Methyl Butanoate and N,N-Dimethyl Butanamide Analogs
CAS 893937-74-1 carries an ethyl butanoate ester at the N6 position of the triazolo[4,5-d]pyrimidine core. The closest commercially cataloged analogs differ exclusively in the ester moiety: methyl 2-{7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl}butanoate (CAS 887215-50-1, MW 313.31 g/mol) and N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide (CAS 872591-07-6, MW 354.37 g/mol) . The ethyl ester confers intermediate lipophilicity and steric bulk relative to the methyl ester, which can influence membrane permeability, metabolic stability, and target binding kinetics [1]. In GCN2 inhibitor series within the same chemotype, even minor N6 side-chain modifications produced >10-fold differences in aqueous solubility and PAMPA permeability (range: 0.05–16.0 µM solubility; PAMPA 2.19–16.0 × 10⁻⁶ cm/s) [1].
| Evidence Dimension | N6 ester side-chain identity (ethyl vs. methyl vs. N,N-dimethyl) |
|---|---|
| Target Compound Data | Ethyl butanoate; MW 341.37 g/mol; C₁₇H₁₉N₅O₃ |
| Comparator Or Baseline | Methyl 2-{7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl}butanoate (CAS 887215-50-1, MW 313.31) ; N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide (CAS 872591-07-6, MW 354.37) |
| Quantified Difference | MW difference: +28.06 vs. methyl analog; –13.00 vs. dimethylamide analog; distinct LogP, H-bond acceptor/donor profiles expected from ester vs. amide |
| Conditions | Structural comparison based on cataloged compound data; physicochemical inference supported by GCN2 triazolo[4,5-d]pyrimidine SAR trends [1] |
Why This Matters
The ethyl ester substitution provides a balanced lipophilicity profile distinct from the more polar methyl ester and the more metabolically vulnerable dimethylamide, enabling researchers to probe the optimal ADME space within a closely related chemical series.
- [1] Brazeau, J.-F.; Rosse, G. Triazolo[4,5-d]pyrimidines as Validated GCN2 Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput. Struct. Biotechnol. J. 2018, 16, 354–362 (Table 1: solubility and PAMPA data for N6-modified analogs). View Source
